molecular formula C5H4ClIN2 B1390960 2-Chloro-5-iodo-4-pyridinamine CAS No. 800402-12-4

2-Chloro-5-iodo-4-pyridinamine

Cat. No.: B1390960
CAS No.: 800402-12-4
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-pyridinamine is an organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodo-4-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in either inhibition or activation of the target enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-iodo-4-pyridinamine can be synthesized through several methods. One common method involves the iodination of 2-chloro-5-bromo-4-pyridinamine. This reaction typically takes place in the presence of iodine and acetic acid . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. In this method, 2-chloro-pyridin-4-ylamine is reacted with N-iodosuccinimide in acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Common industrial methods include the use of iodine and acetic acid or N-iodosuccinimide in suitable solvents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-iodo-4-pyridinamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodo-4-pyridinamine
  • 2-Chloro-5-bromo-4-pyridinamine
  • 2-Chloro-4-aminopyridine

Uniqueness

2-Chloro-5-iodo-4-pyridinamine is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms provides distinct reactivity compared to other similar compounds. This unique substitution pattern allows for specific chemical transformations and applications that may not be achievable with other compounds .

Properties

IUPAC Name

2-chloro-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJUUKULVAIMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670325
Record name 2-Chloro-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800402-12-4
Record name 2-Chloro-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodopyridin-4-amine
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Synthesis routes and methods I

Procedure details

Iodine monochloride (0.758 g, 4.67 mmol) was added to a solution of 2-chloro-4-amino pyridine (0.500 g, 3.89 mmol) and potassium acetate (0.763 g, 7.78 mmol) in acetic acid (30 mL). The reaction mixture was heated under reflux for 4 hr. The solvent was removed in vacuo and the residue was partitioned between aqueous sodium hydrogenocarbonate (50 mL) and ethyl acetate (50 mL). The organic phase was dried (MgSO4) and the solvent was removed in vacuo. The crude product was purified by flash silica chromatography, eluting with ethyl acetate and hexane (1/9), to give the title compound as a pink solid (0.394 g, 40%).
Quantity
0.758 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with 2-chloro-4-amino pyridine (3.0 g, 23.34 mmol), sodium acetate (11.49 g, 140 mmol) and acetic acid (60 mL). To this iodine monochloride (3.98 g, 24.50 mmol) was added and the reaction mixture stirred at 60° C. for 2 h. The reaction was cooled to room temperature and quenched with 1N saturated sodium bis-sulfite solution and extracted with DCM. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude was purified by silica gel flash chromatography using DCM-MeOH: 95-5. 2-Chloro-5-iodo-pyridin-4-ylamine was obtained as a white color solid. ESI-MS: m/z 255.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Silver sulfate (7.1 g, 22.8 mmol) and 4-amino-2-chloropyridine (4.06 g, 31.6 mmol) were added to a solution of iodine (5.65 g, 22.3 mmol) in ethanol (100 mL) and the reaction mixture stirred at rt for 72 h. The bright yellow suspension was filtered, washed with methanol and the filtrate concentrated in vacuo. The residue was partitioned between saturated Na2CO3 solution (200 mL) and ethyl acetate (200 ml). After separation the organic layer was washed with Na2S2O3 solution (50 mL, 25%) and brine (50 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography on silica gel eluting with iso-hexane/ethyl acetate (3:1 to 2.5:1) to give the title compound. δH (CDCl3): 4.81 (2H, br s), 6.63 (1H, s), 8.38 (1H, s); m/z (ES+)=254.86 [M+H]+; RT=2.51 min.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-Iodosuccinimide (24.75 g, 110.0 mmol) was added to a solution of 2-chloro-pyridin-4-ylamine (12.85 g, 100.0 mmol) in acetonitrile (400 mL) and the mixture stirred and held at reflux overnight. Upon cooling to room temperature the solvent was removed in vacuo and residue partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL). The organic layer was separated, washed with water (2×250 mL), separated and the solvent removed in vacuo to afford an orange oil that was subjected to column chromatography on silica. Gradient elution with 30-50% EtOAc in petrol afforded a pale orange solid that was rinsed with 25% EtOAc in petrol (80 mL). Solids were collected by filtration and sucked dry to afford the title compound (7.32 g) as an off-white solid. The mother liquors were concentrated to dryness in vacuo and the residues subjected to column chromatography on silica. Elution with 30-50% EtOAc in petrol afforded further pure material (1.90 g). Combined yield: (9.22 g, 36%) 1H NMR (DMSO-d6) 8.20 (1H, s), 6.64 (1H, s), 6.50 (2H, br s). MS: [M+H]+ 255.
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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